molecular formula C13H16N2O B1611145 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol CAS No. 69745-22-8

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

Cat. No.: B1611145
CAS No.: 69745-22-8
M. Wt: 216.28 g/mol
InChI Key: VEOBEPWURRYHFE-UHFFFAOYSA-N
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Description

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is an organic compound that features a pyrazole ring substituted with a p-tolyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of p-tolylhydrazine with an appropriate β-keto ester to form the pyrazole ring. This intermediate is then subjected to reduction and subsequent alkylation to introduce the propanol chain. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability. Catalysts such as palladium or nickel may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol exerts its effects involves interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The propanol chain may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is unique due to the presence of both a pyrazole ring and a propanol chain, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .

Properties

IUPAC Name

3-[3-(4-methylphenyl)-1H-pyrazol-5-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-4-6-11(7-5-10)13-9-12(14-15-13)3-2-8-16/h4-7,9,16H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOBEPWURRYHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501077
Record name 3-[3-(4-Methylphenyl)-1H-pyrazol-5-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69745-22-8
Record name 3-[3-(4-Methylphenyl)-1H-pyrazol-5-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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